molecular formula C14H10ClN3O4S2 B2926835 5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 922450-84-8

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Numéro de catalogue: B2926835
Numéro CAS: 922450-84-8
Poids moléculaire: 383.82
Clé InChI: GKLVILQKAASKMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4- {4 - [ (5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl} morpholin hydrochloride -3-one (VII) with 5-chlorothiophene-2-carbonyl chloride (IV). The reaction is carried out in a solvent selected from the group of ether, alcohol, ketone and water or in a mixture thereof using an inorganic base .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the chemical reactions involved in its synthesis can be found in the referenced papers .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.73 g/mol . It has a topological polar surface area of 77.6 Ų . Other computed properties include XLogP3-AA of 3.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 3 .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activities

Research has shown the synthesis of derivatives of the compound that exhibit significant antimicrobial activities against bacterial and fungal strains. A study by Babu et al. (2013) focused on synthesizing biologically active derivatives with a focus on antimicrobial activity, showing effectiveness against a range of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Docking Studies and Structural Analysis

Further research by Al-Hourani et al. (2015) involved docking studies and crystal structure analysis of tetrazole derivatives, providing insights into the molecular orientation and interactions within the active sites of enzymes, which could contribute to understanding the potential therapeutic applications of related compounds (Al-Hourani et al., 2015).

Synthesis, Characterization, and QSAR Studies

Anti-HIV Activity

Another study by Syed et al. (2011) synthesized derivatives from α-amino acids and evaluated their anti-HIV activity. Despite a lack of significant selective inhibition against HIV-1 and HIV-2, some derivatives showed inhibitory activity, suggesting potential avenues for further structural modifications to enhance antiviral properties (Syed et al., 2011).

Serotonin Receptor Antagonists

Liao et al. (2000) synthesized new analogues as potent and selective 5-HT(1B/1D) antagonists. These compounds showed high affinities and pronounced effects in functional testing, suggesting potential for therapeutic applications in regulating serotonin levels (Liao et al., 2000).

Novel Syntheses and Chemical Characterizations

Quinazolinone and Thiazolidinone Derivatives

Desai et al. (2011) focused on synthesizing derivatives with potent antimicrobial agents, indicating the compound’s utility as a precursor for developing drugs with antibacterial and antifungal properties (Desai, Dodiya, & Shihora, 2011).

Carbazole Conjugates

Verma, Awasthi, and Jain (2022) synthesized carbazole conjugates, showcasing the versatility of related compounds in generating biologically active molecules that could have various applications in medicinal chemistry (Verma, Awasthi, & Jain, 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound leads to antithrombotic effects . This is achieved by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Propriétés

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-11-7-6-10(23-11)13(19)16-14-18-17-12(22-14)8-24(20,21)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVILQKAASKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.